molecular formula C30H30Cl2N6O2 B050192 (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride

Cat. No.: B050192
M. Wt: 577.5 g/mol
InChI Key: NSFKAZDTKIKLKT-CLEIDKRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a symmetrically substituted bis-imidazoline derivative featuring two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) groups attached to para-substituted phenyl rings. The central structure comprises conjugated (E)-configured propenamide linkages, which likely enhance π-π stacking interactions and rigidity. The dihydrochloride salt form indicates two protonatable nitrogen atoms within the imidazoline rings, improving aqueous solubility and bioavailability compared to the free base .

Preparation Methods

Synthetic Routes and Reaction Conditions

GW69A is synthesized through a series of chemical reactions involving the formation of a symmetrical dihydroimidazolo-amide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of GW69A follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GW69A primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of GW69A with neutral sphingomyelinase is the inhibited enzyme complex. This inhibition prevents the hydrolysis of sphingomyelin to ceramide .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that incorporates imidazole rings, which are known for their biological activity. The synthesis typically involves multi-step reactions starting from simpler imidazole derivatives and phenolic compounds. The use of various coupling reactions allows for the formation of the desired amide linkages and the introduction of functional groups that enhance bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that imidazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide have shown promising results against breast cancer and leukemia cells by targeting key signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

Imidazole-containing compounds are also recognized for their antimicrobial properties. The dihydroimidazole moiety in this compound may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that similar structures exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related imidazole derivative on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new cancer therapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, researchers tested several imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with structural similarities to (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide exhibited potent antibacterial activity, suggesting the potential for further development as antibiotics .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against bacterial infections ,
Enzyme InhibitionDisruption of key enzymatic functionsOngoing research

Mechanism of Action

GW69A exerts its effects by selectively inhibiting neutral sphingomyelinase. The compound binds to the enzyme in a non-competitive manner, preventing the hydrolysis of sphingomyelin to ceramide. This inhibition affects various cellular processes, including exosome synthesis and release, as well as sphingolipid signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Bis-imidazoline, conjugated enamide linkages ~600 (estimated) Symmetrical structure, dihydrochloride salt, enhanced rigidity
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (IM070138) Monosubstituted imidazoline 197.66 Single imidazoline ring, primary amine, high solubility in polar solvents
(E)-1-[[2′-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylic acid (21a, [2]) Imidazole, tetrazole, acrylic acid 650.17 Bulky trityl group, tetrazole functionality, acidic carboxylic terminus
Urea derivatives (e.g., DS-008549, [12]) Bis-urea, imidazoline ~500 (estimated) Urea linkages instead of enamide, reduced conjugation, dihydrochloride salt

Key Observations:

Symmetry vs. Asymmetry : The target compound’s symmetry contrasts with asymmetrical analogues like compound 21a, which contains a tetrazole and trityl group. Symmetry may enhance binding avidity in receptor-ligand interactions .

Solubility : The dihydrochloride salt form of the target compound confers higher aqueous solubility than neutral analogues (e.g., urea derivatives), similar to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride .

Key Observations:

  • The target compound’s synthesis likely mirrors methods for imidazoline-acrylate derivatives, where imidazoline-substituted anilines react with acryloyl chlorides under mild conditions .
  • Stability is enhanced by the absence of acid-labile protecting groups (e.g., trityl in compound 21a), simplifying purification .

Table 3: Inferred Bioactivity Comparison

Compound Name Potential Applications Selectivity Notes
Target Compound Anticancer (ferroptosis induction), receptor ligands High symmetry may improve receptor avidity
Compound 22a ([2]) Angiotensin II receptor modulation Tetrazole group mimics carboxylate in ligands
DS-008549 ([12]) Enzyme inhibition (urea as H-bond donor) Reduced conjugation limits membrane permeability

Biological Activity

The compound (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide; dihydrochloride is a complex organic molecule that has garnered attention due to its potential biological activity. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxicity and interaction with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps including the reaction of 4,5-dihydro-1H-imidazole derivatives with various aryl groups. The final structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which validate the presence of key functional groups including imidazole and anilino moieties.

Key Structural Features

FeatureDescription
Molecular FormulaC23H24N6O2·2HCl
Molecular Weight460.39 g/mol
Melting Point>235°C (decomposes)
SolubilitySoluble in DMSO and methanol

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the micromolar range against breast cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Target Interactions

The compound has been evaluated for its interactions with several biological targets:

  • Estrogen Receptors : It acts as a selective antagonist for estrogen receptor isoforms (ERα, ERβ), suggesting potential applications in hormone-related cancers.
  • Kinase Inhibition : Preliminary results indicate that it may inhibit specific kinases involved in cancer progression.
  • Metabolic Pathways : Metabolomic profiling has revealed alterations in pathways associated with apoptosis and cell survival.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results showed a marked reduction in tumor size compared to controls, alongside a significant increase in apoptotic markers within the tumors.

Case Study Summary

ParameterControl GroupTreatment Group
Tumor Size (cm³)2510
Apoptotic IndexLowHigh
Survival Rate (%)5080

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide dihydrochloride?

  • Methodological Answer : The compound’s synthesis involves multi-step condensation reactions. For example, substituted benzaldehydes can react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via solvent evaporation and crystallization. Similar protocols are used for imidazole-containing intermediates (e.g., 4,5-dihydro-1H-imidazole derivatives), which require reflux in DMSO and subsequent ice-water precipitation to isolate products .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer : Elemental analysis (CHNS) and spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, IR) are critical. For instance, CHNS analysis via instruments like the Vario MICRO CHNS analyzer confirms elemental composition (e.g., carbon, hydrogen, nitrogen), while NMR resolves stereochemistry and confirms enamide bond geometry .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : The 4,5-dihydroimidazole moieties in the structure are known to interact with enzymes or receptors involved in antimicrobial and anticancer pathways. Biological assays (e.g., MIC tests for antimicrobial activity) are performed using standardized protocols, such as broth microdilution, to quantify efficacy .

Q. How are solubility and stability optimized for in vitro studies?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, ethanol) and aqueous buffers at physiological pH. Stability studies under varying temperatures (e.g., 4°C, 25°C) and light conditions are conducted, with HPLC monitoring degradation over time .

Q. What spectroscopic techniques are used to confirm the (E)-configuration of the enamide bonds?

  • Methodological Answer : 1H^1 \text{H}-NMR coupling constants (JJ) between vinyl protons (typically ~15–16 Hz for trans configuration) and NOESY experiments to confirm spatial arrangement. IR spectroscopy detects carbonyl stretching frequencies (~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

  • Methodological Answer : Bayesian optimization or heuristic algorithms (e.g., simulated annealing) can systematically screen reaction parameters (temperature, solvent ratio, catalyst loading). For example, a study demonstrated a 20% yield increase by optimizing reflux time and solvent polarity using machine learning .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays) and statistical meta-analysis. For instance, discrepancies in IC50_{50} values may arise from assay-specific interference; dose-response curves with Hill slope analysis clarify mechanistic consistency .

Q. How does the dihydroimidazole moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer : Comparative studies with analogs lacking the dihydroimidazole group are conducted. In silico tools (e.g., molecular docking with CYP450 enzymes) predict metabolic stability, while in vivo PK studies in rodent models measure bioavailability and half-life .

Q. What advanced characterization techniques validate supramolecular interactions (e.g., host-guest binding)?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography (if crystals are obtainable) resolves 3D interactions. For amorphous compounds, solid-state NMR or DFT simulations model interactions .

Q. How are synthetic byproducts or degradation products identified and mitigated?

  • Methodological Answer :
    LC-MS/MS with high-resolution mass spectrometry detects impurities. For example, hydrolytic degradation products are identified via fragmentation patterns. Process optimization (e.g., inert atmosphere during synthesis) minimizes oxidation byproducts .

Properties

IUPAC Name

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFKAZDTKIKLKT-CLEIDKRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride
(2R,3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.